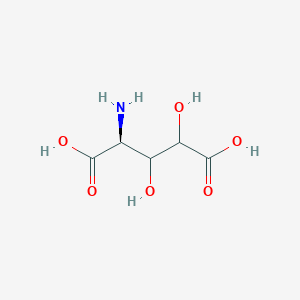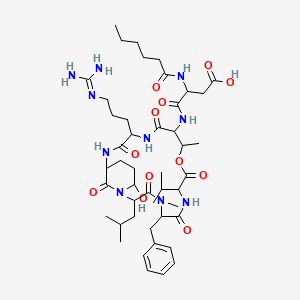
Cyanopeptolin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanopeptolin A is a cyclodepsipeptide.
Scientific Research Applications
Cyanopeptolins as Protease Inhibitors Research on cyanopeptolins from Nostoc edaphicum CCNP1411 reveals their inhibitory activity against trypsin and chymotrypsin, with some variants showing selectivity and potency in their activity. These findings suggest their potential as lead compounds for the development of drugs targeting metabolic disorders and other diseases, indicating a direct application of cyanopeptolins in therapeutic agent development (Mazur-Marzec et al., 2018).
Inhibition Mechanisms and Structural Insights Isolation and structural determination studies of cyanopeptolins, such as Cyanopeptolin CB071 from Aphanocapsa sp., provide insights into their mode of action as trypsin inhibitors. These studies contribute to a deeper understanding of the molecular basis for their inhibitory effects, laying the groundwork for their application in designing inhibitors based on cyanopeptolin structures (Choi et al., 2008).
Bioactive Metabolites and Ecological Impact The production of bioactive metabolites by cyanobacteria, including cyanopeptolins, poses both a risk and an opportunity. While their ecological impact necessitates monitoring and management, their potent biological activities offer potential applications in developing new therapeutic agents. Investigations into cyanobacterial metabolites extend beyond toxicity to explore their utility in pharmacotherapy, highlighting the dual nature of these compounds in scientific research (Gademann, 2011).
properties
Product Name |
Cyanopeptolin A |
|---|---|
Molecular Formula |
C46H72N10O12 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O12/c1-8-9-11-18-34(57)50-31(24-36(59)60)40(62)54-38-27(6)68-45(67)37(26(4)5)53-41(63)32(23-28-15-12-10-13-16-28)55(7)44(66)33(22-25(2)3)56-35(58)20-19-30(43(56)65)52-39(61)29(51-42(38)64)17-14-21-49-46(47)48/h10,12-13,15-16,25-27,29-33,35,37-38,58H,8-9,11,14,17-24H2,1-7H3,(H,50,57)(H,51,64)(H,52,61)(H,53,63)(H,54,62)(H,59,60)(H4,47,48,49) |
InChI Key |
XKZZUWLVOGBTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCN=C(N)N)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



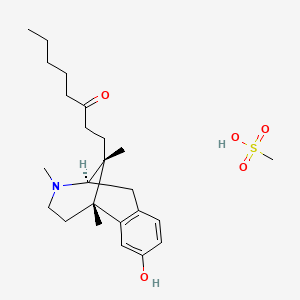
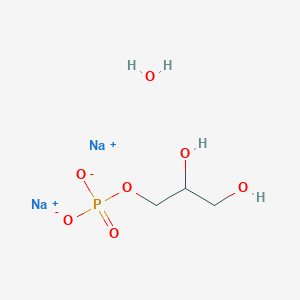
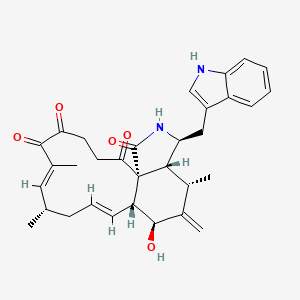
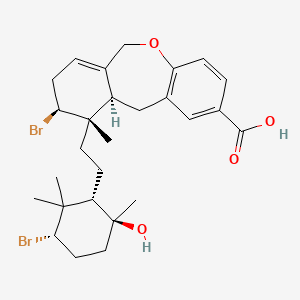
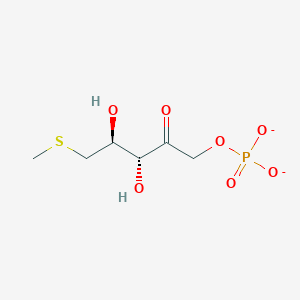

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)
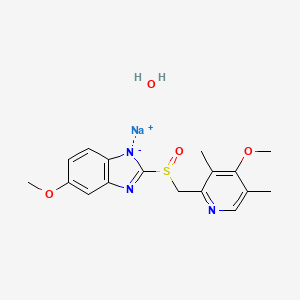




![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
